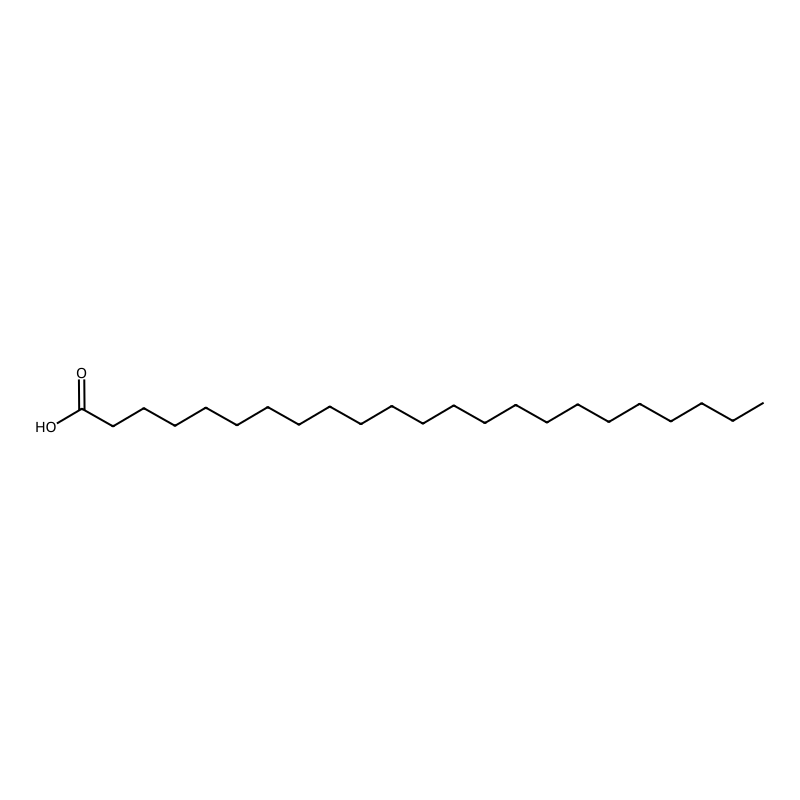Tricosanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Tricosanoic acid, also known as n-Tricosanoic acid or Tricosylic acid, is a very long-chain fatty acid with 23 carbon atoms. It is a naturally occurring compound found in various plants, including turmeric (Curcuma longa) and Saussurea medusa [, ]. While research on tricosanoic acid is ongoing, its potential applications in scientific research can be broadly categorized into two areas:
Biomarker for Cancer Diagnosis
Studies suggest that tricosanoic acid may serve as a potential biomarker for the diagnosis of certain cancers. The presence of tricosanoic acid in human serum or tissue samples might be indicative of cancerous cells []. This application is based on the observation that cancer cells sometimes exhibit altered metabolic pathways, leading to the production of unusual metabolites like tricosanoic acid. However, further research is needed to validate its effectiveness and specificity as a diagnostic tool [].
Tricosanoic acid, also known as n-Tricosanoic acid or tricosylic acid, is a saturated fatty acid with the chemical formula . It consists of a long aliphatic chain containing 23 carbon atoms, making it a very long-chain fatty acid. The molecular weight of tricosanoic acid is approximately 354.6101 g/mol . This compound is characterized by its solid state at room temperature and is classified under fatty acids and conjugates in organic compounds .
Tricosanoic acid occurs naturally in various plant lipids, particularly in the leaves of Cecropia adenopus and fennel, although it is generally found in small quantities . Its structure includes a carboxylic acid functional group at one end of the carbon chain, which contributes to its chemical properties.
- Antibacterial activity: The study by [] suggests tricosanoic acid might inhibit the lysis of red blood cells by S. aureus delta toxin, potentially contributing to antibacterial properties.
- Role in prostate cancer: The reason for elevated tricosanoic acid levels in malignant prostate tissue is unclear and requires further research [].
More studies are needed to elucidate the detailed mechanisms of tricosanoic acid's action in these contexts.
General safety precautions for handling organic compounds should be followed, including:
- Wearing gloves and eye protection
- Working in a well-ventilated area
- Properly disposing of chemicals
- Esterification: Tricosanoic acid can react with alcohols to form esters. This reaction is commonly catalyzed by an acid catalyst.
- Saponification: When treated with a strong base, tricosanoic acid can be hydrolyzed to produce glycerol and soap (the sodium or potassium salt of the fatty acid).
- Hydrogenation: Although tricosanoic acid is already saturated, it can be subjected to hydrogenation reactions under specific conditions to alter its physical properties or to create derivatives.
Tricosanoic acid has been studied for its potential biological activities. It exhibits properties that may influence metabolic processes and cellular functions. Research indicates that long-chain fatty acids like tricosanoic acid can play roles in cell signaling and membrane structure. Additionally, its presence in biological systems has been associated with various health implications, including potential impacts on lipid metabolism and inflammation .
Tricosanoic acid can be synthesized through several methods:
- Natural Extraction: It can be extracted from natural sources such as plants that produce this fatty acid.
- Chemical Synthesis: Laboratory synthesis can be achieved through the elongation of shorter-chain fatty acids via reactions such as the Kolbe electrolysis or through the use of specific enzymes that facilitate the addition of carbon chains.
- Biotechnological Approaches: Microbial fermentation processes have also been explored for producing long-chain fatty acids, including tricosanoic acid, using genetically modified organisms capable of synthesizing these compounds from simpler substrates .
Tricosanoic acid has various applications across different fields:
- Cosmetics and Personal Care: Due to its emollient properties, tricosanoic acid is used in cosmetic formulations to enhance skin feel and moisture retention.
- Food Industry: It may serve as an ingredient or additive in certain food products, contributing to texture and flavor.
- Pharmaceuticals: Research indicates potential uses in drug formulation and delivery systems due to its lipid-soluble characteristics .
Studies on tricosanoic acid interactions have revealed its role in biological systems. For instance, it has been evaluated for its effects on lipid profiles and metabolic pathways. Interaction studies suggest that it may influence the activity of certain enzymes involved in lipid metabolism and could potentially modulate inflammatory responses .
Tricosanoic acid belongs to a class of very long-chain fatty acids. Below are some similar compounds along with their characteristics:
| Compound Name | Chemical Formula | Characteristics |
|---|---|---|
| Docosanoic Acid | C22H44O2 | A saturated fatty acid with 22 carbon atoms; used in cosmetics. |
| Tetracosanoic Acid | C24H48O2 | A saturated fatty acid with 24 carbon atoms; found in certain plant oils. |
| Pentacosanoic Acid | C25H50O2 | A saturated fatty acid with 25 carbon atoms; less common but similar properties. |
| 22-Tricosenoic Acid | C23H44O2 | An unsaturated derivative with a double bond at position 22; involved in metabolism. |
Uniqueness of Tricosanoic Acid
What distinguishes tricosanoic acid from these similar compounds is its specific chain length (23 carbons) and its saturation level, which influences its physical state (solid at room temperature) and functional properties. Its unique position among very long-chain fatty acids allows it to exhibit distinct biological activities and applications compared to shorter or longer chain counterparts.
Physical Description
Solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
UNII
Related CAS
94087-10-2 (aluminum salt)
98978-62-2 (calcium salt)
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






